N-(4-chloro-2-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a pyrazine core substituted with a 3,5-dimethylpyrazole group and a thioether-linked acetamide moiety. The 4-chloro-2-fluorophenyl substituent introduces steric and electronic effects distinct from simpler aromatic substituents.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-7-11(2)24(23-10)16-17(21-6-5-20-16)26-9-15(25)22-14-4-3-12(18)8-13(14)19/h3-8H,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKNOUZLQKSAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 357.81 g/mol. Its structure features a chloro-fluoro phenyl group, a thioacetamide moiety, and a pyrazole-pyrazine scaffold, which contribute to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit CSNK2A2 kinase activity, which is crucial for the replication of β-coronaviruses . The introduction of bioisosteric replacements has improved both potency and metabolic stability in these compounds.
Anti-inflammatory Properties
Chloroacetamido compounds have been noted for their anti-inflammatory effects. A related compound demonstrated significant inhibition of glutaredoxin 1 (Grx1), an enzyme implicated in oxidative stress and inflammation. This inhibition was attributed to covalent modification of the enzyme's active site, suggesting that similar mechanisms may be at play with this compound .
Antioxidant Activity
Research indicates that compounds containing sulfur moieties exhibit antioxidant properties. The presence of the thio group in this compound may enhance its ability to scavenge free radicals and mitigate oxidative damage in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to covalently modify target enzymes (like Grx1) suggests a mechanism where it acts as an electrophile, leading to enzyme inactivation .
- Kinase Inhibition : By targeting kinases such as CSNK2A2, the compound may disrupt signaling pathways essential for viral replication and cell survival .
- Antioxidant Effects : The thio group may facilitate interactions with reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .
Study 1: Antiviral Efficacy
In a study investigating the antiviral potential of pyrazolo derivatives, it was found that modifications to the acetamide group significantly enhanced potency against MHV (Mouse Hepatitis Virus). The optimized compounds showed improved metabolic stability while maintaining effective antiviral activity .
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of chloroacetamido compounds demonstrated that specific substitutions at the thiol-reactive sites led to selective inhibition of Grx1. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Study 3: Antioxidant Properties
A study exploring the antioxidant capabilities of sulfur-containing compounds revealed that they could reduce lipid peroxidation and protect cellular components from oxidative damage. This suggests potential applications in treating diseases characterized by oxidative stress .
Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound features a pyrazine ring (a six-membered di-aza heterocycle) as its central core, whereas analogs such as N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide () utilize a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) .
Substituent Effects
- Halogenation : The 4-chloro-2-fluorophenyl group in the target compound provides ortho- and para-substitution , introducing steric hindrance and electronic withdrawal. In contrast, analogs like the compound in (2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) feature 3,4-dichlorophenyl substituents , which alter molecular planarity and dipole moments .
- Pyrazole vs. Thiazole Linkage : The 3,5-dimethylpyrazole group in the target compound may enhance hydrogen-bond acceptor capacity compared to the thiazole-based substituents in and .
Hydrogen Bonding and Crystallographic Features
- highlights that acetamide derivatives often form R₂²(8) hydrogen-bonding motifs via N–H⋯N interactions, leading to inversion dimers . The target compound’s pyrazine nitrogen atoms and acetamide NH group could facilitate similar or distinct packing patterns, though experimental data are lacking.
- The dihedral angle between aromatic rings in ’s compound is 61.8° , influencing molecular conformation . The pyrazine-thioacetamide linkage in the target compound may adopt a different torsional profile due to its larger heterocycle.
Data Table: Key Structural Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
